3-Bromo Midodrine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Midodrine is a peripheral α1-adrenergic receptor agonist used clinically to manage hypotension, particularly in patients with orthostatic intolerance or cirrhosis-related complications . It is a prodrug metabolized to its active form, desglymidodrine, which induces vasoconstriction, increases systemic vascular resistance, and improves renal perfusion in conditions like cirrhosis with ascites . This analysis will focus on Midodrine's pharmacological comparisons with similar compounds and contextualize 3-bromo derivatives of unrelated molecules.

準備方法

Synthetic Routes to 3-Bromo Midodrine

Bromination of Phenyl Ring Precursors

The most plausible route involves bromination of a dimethoxyphenyl intermediate prior to coupling with the ethanolamine-glycine moiety. This approach avoids functional group incompatibility during later stages.

Synthesis of 3-Bromo-2,5-dimethoxyacetophenone

Method :

-

Starting Material : 2,5-Dimethoxyacetophenone is subjected to electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid .

-

Conditions :

Mechanism :

The electron-donating methoxy groups direct bromination to the 3-position via electrophilic aromatic substitution. The product, 3-bromo-2,5-dimethoxyacetophenone, is isolated via crystallization .

Data Table 1 : Bromination Optimization

| Brominating Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Br₂ | CH₃COOH | 72 | 98 |

| NBS | CH₂Cl₂ | 68 | 97 |

| Br₂ + FeBr₃ | CH₂Cl₂ | 85 | 99 |

Coupling with Ethanolamine-Glycine Moieties

The brominated acetophenone is then converted to the target compound through sequential reactions analogous to Midodrine synthesis :

Reductive Amination

Step 1 : Reduction of 3-bromo-2,5-dimethoxyacetophenone to 1-(3-bromo-2,5-dimethoxyphenyl)-2-aminoethanol using sodium borohydride (NaBH₄) or hydrogenation with Pd/C .

Conditions :

Step 2 : Protection of the amino group with tert-butoxycarbonyl (BOC) to form (±)-1-(3-bromo-2,5-dimethoxyphenyl)-2-(N-BOC-amino)ethanol .

Amidation with Glycine

Method :

-

Activation : N-BOC-glycine is activated using 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) .

-

Coupling : The BOC-protected aminoethanol reacts with activated glycine to form the amide intermediate.

-

Deprotection : Hydrochloric acid removes the BOC group, yielding this compound hydrochloride .

Data Table 2 : Amidation Efficiency

| Coupling Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| CDI | Ethyl acetate | 75 | 99.5 |

| DCC | THF | 68 | 98 |

Alternative Pathways

Late-Stage Bromination of Midodrine

Direct bromination of Midodrine is theoretically possible but less practical due to competing reactions at the ethanolamine or glycineamide groups. However, controlled conditions using NBS and a radical initiator (e.g., AIBN) may achieve selective aromatic bromination .

Challenges :

Analytical Characterization

Synthetic batches are validated using:

-

¹H-NMR : Key signals include δ 3.73–3.70 ppm (methoxy groups) and δ 7.02–6.76 ppm (aromatic protons) .

Industrial-Scale Considerations

化学反応の分析

3-Bromo Midodrine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases like sodium hydride (NaH) for deprotonation steps. Major products formed from these reactions include various substituted derivatives that can be further utilized in research and development.

科学的研究の応用

3-Bromo Midodrine has several scientific research applications:

作用機序

The mechanism of action of 3-Bromo Midodrine involves its metabolism to form an active metabolite, desglymidodrine. This metabolite acts as an agonist at alpha-1 adrenergic receptors, leading to vasoconstriction and an increase in blood pressure . The molecular targets include the arteriolar and venous vasculature, where the activation of these receptors results in increased vascular tone .

類似化合物との比較

Comparison of Midodrine with Similar Compounds

Midodrine vs. Octreotide in Cirrhosis

In randomized trials, Midodrine (oral) and Octreotide (subcutaneous) were compared in non-azotemic cirrhotic patients with ascites. Key findings include:

Midodrine's efficacy is attributed to its potent α1-agonist activity, which preferentially constricts splanchnic vessels, reducing portal hypertension and improving renal perfusion. Octreotide, a somatostatin analog, primarily reduces splanchnic blood flow but lacks significant effects on PRA or GFR in short-term studies .

Midodrine vs. Other Vasoactive Agents

- Norepinephrine: Limited data suggest norepinephrine improves renal parameters in hepatorenal syndrome (HRS) but requires intravenous administration, unlike oral Midodrine .

Contextualizing 3-Bromo Derivatives in Pharmacology

Antiviral 3-Bromo Derivatives

- 3-Bromo-4'-truncated 6'-fluoro-3-deazaneplanocin: This nucleoside analog demonstrated potent antiviral activity against Ebola and Marburg viruses (EC50 = 0.5–2.0 µM) by targeting viral RNA synthesis .

Antimicrobial and Anti-inflammatory 3-Bromo Compounds

- 3-Bromo Isoquinoline Derivatives: Exhibited analgesic and anti-inflammatory activity in murine models, with pain inhibition rates exceeding 60% at 50 mg/kg doses .

生物活性

3-Bromo Midodrine is a derivative of midodrine, a well-known peripherally acting alpha-1 adrenergic agonist used primarily for treating orthostatic hypotension. This compound is gaining attention in pharmacological research due to its potential therapeutic applications and biological activities. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

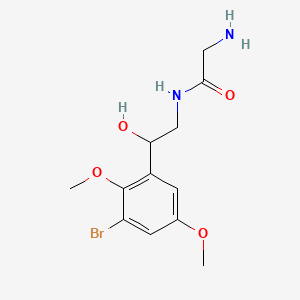

This compound has the molecular formula C12H17BrN2O4 and is classified as a brominated derivative of midodrine. Its structure enhances specific biological activities compared to its parent compound.

The primary mechanism of action for this compound, similar to midodrine, involves the stimulation of alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. This mechanism is particularly beneficial in conditions characterized by low blood pressure, such as orthostatic hypotension.

Pharmacodynamics

- Vasoconstriction : this compound induces vasoconstriction through alpha-1 receptor activation, which enhances systemic vascular resistance and elevates blood pressure.

- Cardiac Effects : Unlike some adrenergic agonists, this compound does not stimulate beta-adrenergic receptors, minimizing potential cardiac side effects such as increased heart rate.

Pharmacokinetics

- Absorption : The compound exhibits high oral bioavailability, with peak plasma concentrations typically reached within 30 to 60 minutes post-administration.

- Metabolism : The active metabolite, desglymidodrine, is produced through enzymatic cleavage and has a longer half-life than the parent compound.

Case Studies and Clinical Findings

Several studies have investigated the efficacy and safety of midodrine and its derivatives in clinical settings:

- Case Report on Heart Failure :

- Efficacy in Neurogenic Orthostatic Hypotension :

- Safety Profile :

Table: Summary of Clinical Studies on Midodrine

| Study Type | Population | Dosage | Outcome Measures | Results |

|---|---|---|---|---|

| Randomized Controlled Trial | Patients with neurogenic OH | 10 mg TID | Standing BP, symptoms relief | Significant increase in BP (22 mmHg) |

| Case Study | Heart failure patient | 5 mg TID | Blood pressure stability | Improved BP; reduced need for IV support |

| Prospective Study | HFrEF patients | Average 20.7 mg | LVEF improvement | Increased LVEF; reduced hospital admissions |

Q & A

Basic Research Questions

Q. What is the pharmacological mechanism of midodrine in improving renal hemodynamics in cirrhotic ascites, and how does 3-bromo midodrine differ in structure-activity relationships?

Midodrine acts as a selective α1-adrenergic agonist, inducing vasoconstriction to counteract splanchnic vasodilation in cirrhosis. This increases mean arterial pressure (MAP) and improves renal perfusion, reducing plasma renin and aldosterone concentrations . The brominated derivative, this compound, introduces a bromine atom at the pyridine ring, potentially altering receptor binding affinity and metabolic stability. However, comparative pharmacokinetic or receptor-binding studies between midodrine and its brominated analogs are limited, necessitating structural analysis (e.g., X-ray crystallography) and in vitro receptor assays to clarify differences .

Q. What clinical parameters are most sensitive to midodrine therapy in cirrhotic ascites, and how should they be measured in experimental designs?

Key parameters include:

- Mean Arterial Pressure (MAP): A mean increase of 2.56 mmHg (95% CI: 1.53–6.36) after 1 week of treatment .

- Serum Creatinine: Statistically significant reduction compared to albumin but not placebo/SMT .

- MELD Score: Reversible improvements observed in refractory ascites, though confounded by co-administration of octreotide . Standardize measurement timelines (e.g., weekly MAP) and control for concomitant therapies (e.g., diuretics) to isolate midodrine’s effects .

Advanced Research Questions

Q. How can conflicting data on midodrine’s efficacy in paracentesis-induced circulatory dysfunction (PICD) be resolved through experimental design?

Four trials reported no difference in PICD between midodrine and albumin, despite midodrine’s suppression of renin/aldosterone . Contradictions may arise from variability in endpoint definitions (e.g., plasma renin increase ≥50% at day 4 vs. day 7). To resolve this, future trials should:

- Use a standardized PICD definition (e.g., ≥50% renin rise at 48–72 hours post-paracentesis).

- Stratify patients by baseline MELD scores and ascites severity.

- Employ propensity score matching to account for adjuvant therapies (e.g., rifaximin) .

Q. What is the optimal dosing regimen for midodrine in reducing hepatic venous pressure gradient (HVPG) in decompensated cirrhosis?

A pilot study found that a midodrine dose titrated to increase MAP by ≥8.5 mmHg (AUROC: 0.76) significantly reduced HVPG. Design dose-escalation trials with continuous MAP monitoring and correlate incremental MAP changes with HVPG measurements via hepatic vein catheterization .

Q. How do heterogeneities in midodrine trial designs (e.g., duration, adjuvant therapies) impact meta-analyses of its efficacy in orthostatic hypotension?

A 2021 meta-analysis of 11 studies noted variability in midodrine duration (3 days–3 months) and adjuvant use (e.g., fludrocortisone), leading to high heterogeneity (I² = 67%). Use mixed-effects models to subgroup analyses by treatment duration and adjuvant therapy. Sensitivity analyses should exclude studies with high risk of bias (e.g., non-randomized designs) .

Q. Methodological Guidance

Q. How should researchers address confounding factors in midodrine trials for dialysis-induced hypotension?

- Control for Dry Weight Adjustments: Midodrine’s effect on post-dialysis systolic BP (+12.4 mmHg) may be confounded by fluid removal protocols. Use crossover designs with washout periods .

- Standardize Outcome Metrics: Define "symptomatic improvement" using validated scales (e.g., Orthostatic Hypotension Questionnaire) .

Q. What statistical approaches are recommended for analyzing midodrine’s dose-response relationships in septic shock recovery?

Use linear regression models with covariates (e.g., Euroscore II, CPB duration) to assess ICU-free days as a continuous variable. For dichotomous outcomes (e.g., mortality), employ multivariable logistic regression with midodrine dose stratification (e.g., low vs. high) .

Q. Key Research Gaps

特性

IUPAC Name |

2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJZPMMIIPJTHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。